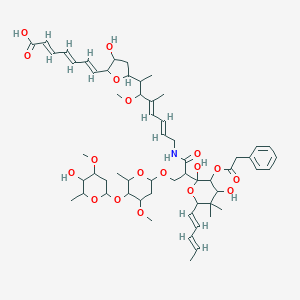

Phenelfamycin C

Description

Properties

CAS No. |

118498-93-4 |

|---|---|

Molecular Formula |

C58H83NO18 |

Molecular Weight |

1082.3 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1 |

InChI Key |

CFQHTKGGWFGEKG-ABSOLGDDSA-N |

SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |

Isomeric SMILES |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]4C[C@@H]([C@@H](O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |

Synonyms |

phenelfamycin C |

Origin of Product |

United States |

Foundational & Exploratory

Phenelfamycin C chemical structure and properties

An In-Depth Technical Guide to Phenelfamycin C: Structure, Properties, and Mechanism

Abstract

Phenelfamycin C is a member of the phenelfamycin complex, a group of natural products belonging to the broader elfamycin class of antibiotics. Isolated from the fermentation broths of Streptomyces violaceoniger, this complex polyketide exhibits significant antibacterial activity, particularly against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile.[1][2] Its mechanism of action involves the specific inhibition of bacterial protein synthesis through high-affinity binding to Elongation Factor-Tu (EF-Tu), a critical protein in the translation process.[3] This guide provides a comprehensive technical overview of Phenelfamycin C, detailing its chemical structure, physicochemical properties, biological activity, and the methodologies for its isolation and characterization, aimed at researchers and professionals in drug development and microbiology.

Chemical Identity and Physicochemical Properties

Phenelfamycin C is a structurally complex molecule, a characteristic of the elfamycin family. Its core is a large polyketide-derived chain featuring conjugated polyene systems, a tetrahydrofuran ring, and multiple chiral centers. A key structural feature of Phenelfamycin C is the presence of a disaccharide moiety attached to the aglycone core.[1] Its structure was elucidated through extensive use of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4][5]

Chemical Structure and Identifiers

The definitive structure of Phenelfamycin C is provided below, along with its key identifiers.

Table 1: Chemical Identifiers for Phenelfamycin C

| Identifier | Value | Source |

| Molecular Formula | C₅₈H₈₃NO₁₈ | [6] |

| CAS Number | 118498-93-4 | [6] |

| IUPAC Name | (2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | [6] |

| InChIKey | CFQHTKGGWFGEKG-ABSOLGDDSA-N | [6] |

| Canonical SMILES | C/C=C\C=C[C@H]1C((C)O[C@@H]3CC)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]4C/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5">C@HO)(C)C | [6] |

Physicochemical Properties

The large, predominantly lipophilic structure of Phenelfamycin C dictates its physical and chemical behavior, particularly its solubility.

Table 2: Physicochemical Properties of Phenelfamycin C

| Property | Value | Source |

| Molecular Weight | 1082.3 g/mol | [6] |

| Monoisotopic Mass | 1081.56101480 Da | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); Poorly soluble in water. | |

| Appearance | Typically isolated as part of a complex, appearing as a pale tan powder. |

Mechanism of Action: Targeting Elongation Factor-Tu

The antibacterial efficacy of the elfamycin class, including Phenelfamycin C, stems from their highly specific interaction with Elongation Factor-Tu (EF-Tu).[7] EF-Tu is an essential and abundant GTPase protein in bacteria, responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[8]

The EF-Tu Elongation Cycle

The proper functioning of EF-Tu is cyclical and depends on its conformation, which is determined by whether it is bound to Guanosine Triphosphate (GTP) or Guanosine Diphosphate (GDP).

-

Activation: EF-Tu binds to GTP, adopting a conformation that has a high affinity for aa-tRNA, forming a ternary complex (EF-Tu:GTP:aa-tRNA).

-

Delivery: This ternary complex enters the ribosomal A-site. If the tRNA anticodon correctly matches the mRNA codon, this triggers a conformational change in EF-Tu.

-

Hydrolysis & Release: EF-Tu hydrolyzes GTP to GDP. The resulting EF-Tu:GDP complex has a low affinity for both the tRNA and the ribosome, causing it to be released from the ribosome.

-

Recycling: The EF-Tu:GDP complex is recycled back to its active GTP-bound state by another protein, Elongation Factor-Ts (EF-Ts).

Inhibition by Phenelfamycin C

Elfamycins disrupt this cycle via one of two primary mechanisms.[3] Phenelfamycins belong to the kirromycin-like group.[8][9][10]

-

Kirromycin-type Mechanism: These inhibitors bind to EF-Tu and lock it in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP.[8] This action prevents the dissociation of the EF-Tu:GDP complex from the ribosome, effectively jamming the translational machinery and halting protein synthesis.[8][11] This "gain-of-function" mechanism means only a fraction of the total EF-Tu pool needs to be inhibited to stall translation.[11]

Caption: Inhibition of the EF-Tu cycle by Phenelfamycin C.

Biological Activity and Antimicrobial Spectrum

The phenelfamycin complex was initially selected for its potent activity against anaerobic bacteria.[2] In vitro studies have confirmed that Phenelfamycin C is highly active against a range of Gram-positive anaerobes and some Gram-positive aerobes, with particularly noteworthy efficacy against Clostridium difficile.[12][13]

Table 3: In Vitro Antibacterial Activity of Phenelfamycins (Representative Data)

| Organism | MIC (μg/mL) | Reference |

| Clostridium difficile | 4 | |

| Beta-hemolytic Streptococcus spp. | 0.12–1 | |

| Streptococcus pneumoniae | 0.25–2 | |

| Clostridium perfringens | 16 | |

| Propionibacterium magnus | 0.12 |

Note: Data presented is for the closely related and more studied Phenelfamycin E, and is expected to be representative for Phenelfamycin C's activity profile against anaerobes as part of the same complex.

Like other large polyketide antibiotics, phenelfamycins exhibit limited efficacy against Gram-negative organisms. This is primarily attributed to the impermeable nature of the Gram-negative outer membrane, which prevents the antibiotic from reaching its intracellular target, EF-Tu.

Isolation, Purification, and Characterization

Phenelfamycin C is a natural product obtained through fermentation. Its isolation from the culture broth is a multi-step process requiring several chromatographic techniques to separate it from other closely related congeners (Phenelfamycins A, B, E, F, etc.).[4][5]

Experimental Protocol: Isolation and Purification of the Phenelfamycin Complex

This protocol is a synthesized methodology based on the procedures described by Hochlowski et al. (1988).[4][5]

I. Fermentation:

-

Prepare a seed culture of Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33) in a suitable medium and incubate for 48-72 hours.

-

Inoculate production-scale fermentation tanks containing a nutrient-rich medium.

-

Conduct submerged fermentation for 5-7 days under controlled conditions (temperature, pH, aeration).

II. Extraction:

-

Separate the mycelial cake from the fermentation broth via filtration or centrifugation.

-

Extract the filtered broth with an equal volume of ethyl acetate. Separate the organic phase.

-

Extract the mycelial cake separately with acetone. Remove the acetone under reduced pressure and extract the remaining aqueous residue with ethyl acetate.

-

Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude oil.

III. Chromatographic Purification (Multi-step):

-

Solvent Partitioning: Partition the crude oil between hexane and a methanol/water mixture (e.g., 9:1) to remove highly nonpolar impurities. The active compounds will remain in the methanolic phase.

-

Gel Permeation Chromatography: Concentrate the methanolic phase and apply the residue to a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on size.

-

Reverse-Phase Adsorption Chromatography: Pool the active fractions and apply them to a C18-bonded silica gel column. Elute with a step-gradient of increasing acetonitrile in water. This is a key step for separating the individual phenelfamycin components.

-

Preparative HPLC: Subject the fractions containing Phenelfamycin C to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 or similar column to achieve high purity.

IV. Final Processing:

-

Combine the pure fractions of Phenelfamycin C.

-

Remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain a stable powder.

Caption: Workflow for the isolation and purification of Phenelfamycin C.

Structural Characterization

The definitive identification and structural elucidation of Phenelfamycin C relies on a combination of modern analytical techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or modern techniques like Electrospray Ionization (ESI-MS) are used to determine the exact molecular weight and elemental formula.

-

NMR Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential to piece together the complex carbon skeleton, establish the connectivity of the sugar moieties, and determine the relative stereochemistry of the molecule.[4][5]

Conclusion and Future Perspectives

Phenelfamycin C is a potent, structurally intricate antibiotic that targets a fundamental process in bacterial physiology—protein synthesis. Its specific mechanism of inhibiting EF-Tu makes it a valuable tool for studying bacterial translation.[7] While the entire elfamycin class has faced challenges in clinical development due to poor pharmacokinetic profiles and solubility, their unique mode of action and efficacy against problematic pathogens like C. difficile sustain interest in them as lead compounds.[7][12] Future research may focus on the semi-synthetic modification of the phenelfamycin scaffold to improve its drug-like properties or on exploring its biosynthetic gene cluster for genetic engineering approaches to produce novel, more effective analogs.

References

-

Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. Microbiology and Molecular Biology Reviews, 81(4), e00016-17. Available from: [Link]

-

Kofoed, C., & Nissen, P. (2020). Inhibitors of Elongation Factor-Tu: Elfamycin antibiotics. ResearchGate. Available from: [Link]

-

The Comprehensive Antibiotic Resistance Database. (n.d.). elfamycin antibiotic. CARD. Available from: [Link]

- ScienceStruck. (n.d.). Phenelfamycin E. ScienceStruck. (This source provides a good overview of the related phenelfamycin E, whose properties are analogous to C).

-

Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: inhibitors of elongation factor-Tu. Molecular Microbiology, 106(2), 161–171. Available from: [Link]

-

Hochlowski, J. E., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelfamycin C. PubChem Compound Database. Available from: [Link]

-

Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. Available from: [Link]

-

Loll, N., et al. (1995). Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 39(10), 2292–2297. Available from: [Link]

-

Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-15. Available from: [Link]

-

Krab, I. M., & Parmeggiani, A. (2020). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. ACS Infectious Diseases, 6(12), 3163-3172. Available from: [Link]

-

Swanson, R. N., et al. (1989). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenelfamycin B. PubChem Compound Database. Available from: [Link]

-

The Comprehensive Antibiotic Resistance Database. (n.d.). phenelfamycin C. CARD. Available from: [Link]

-

Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-9. Available from: [Link]

Sources

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenelfamycin C | C58H83NO18 | CID 119081357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

Streptomyces violaceoniger: A Technical Guide to its Secondary Metabolome

Executive Summary & Genomic Landscape

Streptomyces violaceoniger represents a high-GC Gram-positive actinobacterium of significant pharmacological interest. Unlike the model organism S. coelicolor, S. violaceoniger is distinguished by its production of complex polyketides and macrodiolides that target eukaryotic cellular machinery, making it a pivotal strain for anti-cancer and immunosuppressive drug discovery rather than solely antibacterial applications.

Taxonomical Note: S. violaceoniger belongs to the S. hygroscopicus clade. Researchers must exercise caution with strain specificity, as metabolic profiles can overlap with S. hygroscopicus and S. violaceusniger. The core metabolome described here focuses on the violaceoniger specific chemotypes.

Genomic Potential

The genome of S. violaceoniger (approx. 8-9 Mb) is rich in Type I Polyketide Synthase (PKS) gene clusters. Key genomic features include:

-

The nig Cluster: A massive gene cluster responsible for the biosynthesis of nigericin.[1] It features a unique oxidative cyclization mechanism involving a discrete acyl carrier protein (ACPX) and a ketosynthase-like protein (KSX).[2]

-

Macrodiolide Assembly: Genes encoding the dimerization of polyketide chains to form elaiophylin.

The Metabolite Portfolio: Structure & Function

This section details the primary secondary metabolites, their chemical classification, and validated mechanisms of action (MOA).

| Metabolite | Chemical Class | Primary Target | Mechanism of Action (MOA) |

| Nigericin | Polyether Ionophore | K⁺/H⁺ Antiporter | Facilitates electroneutral exchange of K⁺ for H⁺ across mitochondrial membranes; potent activator of the NLRP3 inflammasome . |

| Elaiophylin (Azalomycin B) | Macrodiolide | Autophagy / Hsp90 | Blocks autophagic flux by inhibiting lysosomal cathepsins; destabilizes Hsp90 client proteins. |

| Lankacidin C | Polyketide (17-membered carbocycle) | Ribosome (Large Subunit) | Inhibits peptidyl transferase activity; distinct binding site from macrolides, overcoming MLS_B resistance. |

| Lankamycin | Macrolide (14-membered) | Ribosome (50S) | Classical inhibition of protein synthesis; often co-produced with Lankacidin. |

| Tubercidin | Nucleoside Antibiotic | DNA/RNA Polymerases | Adenosine analog; incorporates into DNA/RNA causing chain termination and inhibition of glycolysis. |

Biosynthetic Mechanics: The nig Cluster

Understanding the biosynthesis of Nigericin is critical for genetic engineering and yield optimization. Unlike standard PKS elongation, nigericin biosynthesis involves a rare post-PKS oxidative cyclization.

Mechanism:

-

Polyketide Assembly: A modular Type I PKS assembles the linear carbon backbone.

-

Chain Transfer: The full-length chain is not hydrolyzed immediately. Instead, a specialized Ketosynthase (KSX) transfers the chain to a discrete ACP (ACPX).[2]

-

Oxidative Cyclization: While tethered to ACPX, the chain undergoes epoxidation and cascade cyclization to form the characteristic ether rings.

-

Release: The mature polyether is released by a specific thioesterase.

Technical Workflows: Production & Isolation

The following protocols are designed for the "Senior Application Scientist" to ensure reproducibility and high titer.

Upstream Processing: Fermentation Protocol

Objective: Maximize production of Elaiophylin and Nigericin. Critical Parameter: S. violaceoniger is sensitive to shear stress; baffle selection is crucial.

Seed Culture:

-

Inoculate 50 mL of Tryptic Soy Broth (TSB) with a fresh spore suspension (

spores/mL). -

Incubate at 28°C for 48 hours at 180 rpm .

Production Media (Optimized for Polyketides):

-

Soluble Starch: 20 g/L (Carbon source for backbone)

-

Soybean Meal: 10 g/L (Slow-release Nitrogen)

-

Glucose: 5 g/L (Initial biomass kickstart)

-

CaCO₃: 2 g/L (pH buffer)

-

CoCl₂·6H₂O: 1 mg/L (Cofactor for B12-dependent mutases)

-

pH: Adjust to 7.2 prior to sterilization.

Fermentation Conditions:

-

Vessel: 250 mL Erlenmeyer flasks with spring baffles.

-

Inoculum: 5% (v/v) of seed culture.

-

Incubation: 28°C, 200 rpm for 120–144 hours (5–6 days).

-

Monitoring: Harvest when pH rises above 7.8 (indicating amino acid deamination after glucose depletion).

Downstream Processing: Differential Extraction

Objective: Separate lipophilic polyethers (Nigericin) from macrodiolides (Elaiophylin).

Step 1: Mycelial Separation

-

Centrifuge broth at 4000 x g for 20 mins.

-

Note: Elaiophylin is largely retained in the mycelium; Nigericin is often secreted but adheres to cell walls. Process the biomass, not just the supernatant.

Step 2: Solvent Extraction (The Acetone/Ethyl Acetate Split)

-

Lysis: Suspend wet mycelial cake in Acetone (1:5 w/v) and sonicate for 15 mins. Shake for 4 hours.

-

Filtration: Remove biomass. Evaporate acetone to an aqueous residue.

-

Partition: Extract the aqueous residue with Ethyl Acetate (EtOAc) at pH 7.0.

-

Organic Phase: Contains Elaiophylin, Nigericin, Lankacidin.

-

Aqueous Phase: Contains Tubercidin (if present).

-

Step 3: Purification (Flash Chromatography)

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase A: Chloroform.

-

Mobile Phase B: Methanol.

-

Gradient: 0% to 10% MeOH over 40 minutes.

-

Elution Order: Nigericin (early, non-polar)

Lankacidin

-

Visualizing the Workflow

The following diagram illustrates the integrated workflow from strain reactivation to specific metabolite isolation, highlighting the critical biosynthetic divergence points.

Caption: Integrated workflow showing the parallel biosynthetic pathways (blue) and the requisite isolation steps (yellow) to recover key metabolites.

References

-

Harvey, C. J., et al. (2007). "Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137."[3] Chemistry & Biology. Link

-

Fiedler, H. P., et al. (1981). "Isolation and characterization of niphithricins A, B, and elaiophylin, antibiotics produced by Streptomyces violaceoniger." The Journal of Antibiotics. Link

-

Adrio, J. L., & Demain, A. L. (2010). "Microbial Enzymes: Tools for Biotechnological Processes." Biomolecules.[2][4][5][6][7][8][9] (Context on PKS systems in S. violaceoniger).

-

Arai, M., et al. (2021). "Lankacidin antibiotics: Biosynthesis and synthetic solutions." The Journal of Antibiotics. (Details on Lankacidin production in violaceoniger strains). Link

- Perera, R. M., et al. (2012). "Nigericin as an activator of the NLRP3 inflammasome." Nature Immunology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endophytic Streptomyces sp. AC35, a producer of bioactive isoflavone aglycones and antimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete Genome Sequence of the Collinolactone Producer Streptomyces sp. Strain Gö40/10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptomyces-Fungus Co-Culture Enhances the Production of Borrelidin and Analogs: A Genomic and Metabolomic Approach [mdpi.com]

Technical Deep Dive: Phenelfamycin C Binding Site on Elongation Factor Tu (EF-Tu)

Executive Summary

Phenelfamycin C is a specialized congener of the elfamycin class of antibiotics, a family of polyketide inhibitors that target bacterial protein synthesis. Unlike inhibitors that target the ribosome directly (e.g., tetracyclines, macrolides), Phenelfamycin C targets Elongation Factor Tu (EF-Tu) , the essential G-protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1]

Core Technical Insight: Phenelfamycin C is classified as a Kirromycin-type inhibitor . It binds to the interface between Domain 1 and Domain 3 of EF-Tu.[2][3][4] Its binding mechanism is distinct from Pulvomycin-type inhibitors (which bind Domain 2).[4] Instead of preventing aa-tRNA binding, Phenelfamycin C locks EF-Tu in a GTP-like conformational state , preventing the factor's release from the ribosome after GTP hydrolysis.[1] This results in a stalled ribosomal complex and cessation of translation.[1][4]

Structural Biology of the Interaction

To understand the Phenelfamycin C binding site, one must first deconstruct the dynamic architecture of EF-Tu.

The EF-Tu Architecture

EF-Tu consists of three structural domains that undergo dramatic conformational rearrangements during the GTPase cycle:

-

Domain 1 (G-Domain): The N-terminal domain containing the nucleotide-binding pocket (GTP/GDP) and the P-loop. It adopts a Ras-like fold.[4]

-

Domain 2: A

-barrel structure positioned to interact with the aa-tRNA acceptor stem.[3][5] -

Domain 3: A C-terminal

-barrel domain that moves relative to Domain 1 during the "switch" from GTP to GDP states.[5]

The Phenelfamycin C Binding Pocket

Phenelfamycin C binds to a cleft formed at the interface of Domain 1 and Domain 3 .

-

Location: The pocket is situated away from the nucleotide-binding site but allosterically controls the arrangement of the domains.

-

Key Residues (Homology-based): Based on high-fidelity structural data of the homologous Kirromycin complex, the binding pocket involves critical contacts with:

-

Domain 1: Residues in the vicinity of the switch regions (e.g., Gln124 in E. coli numbering).

-

Domain 3: Residues on the interface surface, specifically Gly316 and Ala375 .

-

-

Mechanism of Capture: Phenelfamycin C acts as a molecular "glue" or "wedge." In the absence of the drug, GTP hydrolysis triggers a rotation of Domain 1 relative to Domains 2 and 3, allowing EF-Tu to release the tRNA and dissociate from the ribosome. Phenelfamycin C binds to the GTP-conformation interface and stabilizes it. Even after GTP is hydrolyzed to GDP, the drug prevents the domain rotation required to transition to the GDP-conformation.

Comparative Binding Modes

| Feature | Phenelfamycin C / Kirromycin | Pulvomycin / GE2270A |

| Binding Site | Interface of Domain 1 & 3 | Domain 2 (and D1/D2 interface) |

| Effect on Ternary Complex | Allows formation; stabilizes it. | Prevents formation (steric hindrance). |

| Primary Inhibition Step | Post-GTP hydrolysis (Stalling on ribosome). | Pre-ribosomal binding (Sequestering EF-Tu). |

| Conformational State | Locks in GTP-like state (constitutively active). | Locks in open/inactive state. |

| GTPase Activity | Stimulates intrinsic GTPase activity. | Inhibits or has no effect. |

Mechanism of Action: The "Ribosomal Trap"

The lethality of Phenelfamycin C stems from its ability to turn EF-Tu into a dominant-negative blocker of the ribosome.

-

Entry: EF-Tu

GTP -

Decoding: The complex binds to the ribosomal A-site; the codon-anticodon match is verified.[4]

-

Hydrolysis: GTP is hydrolyzed to GDP.[4][5][6] Normally, this triggers a conformational "relax" (switch "OFF") causing EF-Tu to lose affinity for the ribosome and release the tRNA.

-

The Trap: Phenelfamycin C, bound at the D1-D3 interface, physically restricts the conformational relaxation. EF-Tu remains rigid in the "ON" state despite carrying GDP.[4]

-

Stalling: The EF-Tu

GDP

Pathway Visualization

Caption: The EF-Tu functional cycle illustrating the divergence between normal elongation (Green) and the Phenelfamycin-induced trap (Red).

Experimental Validation Framework

To validate Phenelfamycin C binding and activity, researchers should employ a self-validating dual-assay approach: Intrinsic GTPase Stimulation (biochemical) and Resistance Mapping (genetic).

Protocol A: Intrinsic GTPase Stimulation Assay

Phenelfamycin C, like Kirromycin, uncouples GTPase activity from the ribosome. It forces EF-Tu to hydrolyze GTP even without tRNA or ribosomes present. This is a diagnostic signature of D1-D3 interface binders.

Reagents:

-

Purified EF-Tu (His-tagged).

- GTP or a fluorescent GTP analog (e.g., mant-GTP).

-

Phenelfamycin C (dissolved in DMSO).

Workflow:

-

Equilibration: Incubate 1

M EF-Tu with varying concentrations of Phenelfamycin C (0.1 -

Initiation: Add

GTP (final conc. 20 -

Sampling: At defined intervals (0, 1, 5, 10, 30 min), remove aliquots and quench in 1M HClO

with 1 mM KH -

Separation: Separate liberated inorganic phosphate (

) from GTP using activated charcoal or TLC. -

Quantification: Measure radioactivity via liquid scintillation counting.

-

Validation Criteria: A specific increase in GTP hydrolysis rate compared to the DMSO control confirms the "Kirromycin-like" mechanism. Pulvomycin-like binders will not show this stimulation.

Protocol B: Structural Characterization Workflow

To definitively map the binding site residues.

Caption: Workflow for X-ray crystallographic validation of the ligand binding pocket.

Therapeutic Implications & Resistance[6][7]

Resistance Profile

Resistance to Phenelfamycin C arises primarily through point mutations in the binding cleft.

-

Target Mutations:

gene mutations. -

Hotspots:

-

Gly316Asp: Introduces a charge and steric clash in the D1-D3 interface.

-

Ala375Thr/Val: Alters the hydrophobicity of the pocket, reducing binding affinity.

-

-

Cross-Resistance: Strains resistant to Kirromycin are almost universally cross-resistant to Phenelfamycin C, confirming the shared binding site.

Drug Development Context

While Phenelfamycin C is potent, its development is challenged by:

-

Poor Pharmacokinetics: High protein binding and poor solubility (common in large polyketides).

-

Spectrum: Primarily active against Gram-positive bacteria (e.g., C. difficile).[1] Gram-negative efficacy is limited by the outer membrane permeability, though the target is conserved.

References

-

Mechanism of Action of Elfamycins

-

Kirromycin Binding Interface

-

Structural Basis of Resistance

-

Phenelfamycin Classific

- Title: New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Transl

- Source: ACS Infectious Diseases

-

URL:[Link]

-

EF-Tu Conform

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EF-Tu - Wikipedia [en.wikipedia.org]

- 6. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 10. The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules. | The EMBO Journal | Springer Nature Link [link.springer.com]

- 11. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurotechcenter.org [neurotechcenter.org]

- 13. Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Phenelfamycin C and Kirromycin

Executive Summary

This technical guide provides a high-resolution analysis of Phenelfamycin C and Kirromycin , two distinct members of the elfamycin class of antibiotics. While both compounds share a foundational mechanism of action—targeting the Elongation Factor Tu (EF-Tu)—they diverge significantly in chemical architecture, pharmacokinetic profile, and antimicrobial spectrum.[1]

Kirromycin serves as the prototypical "tool compound" for studying ribosomal stalling, whereas Phenelfamycins (specifically the C congener and its relatives) represent a specialized evolution of this scaffold, exhibiting enhanced potency against anaerobic Gram-positive pathogens such as Clostridium difficile. This guide dissects these differences for researchers engaged in antibiotic discovery and ribosomal mechanistic studies.

Chemical Architecture & Structural Divergence

The elfamycins are characterized by a complex structure containing a central dihydropyridone ring linked to a polyene chain and various sugar moieties. The structural variance between Kirromycin and Phenelfamycin C dictates their solubility and cellular permeability.

Kirromycin (Mocimycin)[2][3][4]

-

Core Structure: Kirromycin is composed of a central goldinonic acid moiety linked to goldinamine.

-

Key Features: It contains a specific pyridone ring and a disaccharide moiety.

-

Chemical Identity:

-

Formula:

-

Solubility: Soluble in methanol, DMSO; poor water solubility.

-

Structural Marker: The presence of the specific goldinamine system is the hallmark of the kirromycin/aurodox subclass.

-

Phenelfamycin C

-

Core Structure: Phenelfamycin C belongs to the phenelfamycin/ganefromycin subclass. It shares the acyclic polyene/dihydropyridone scaffold but differs in the glycosylation pattern and specific alkyl substituents on the polyketide backbone.

-

Distinction from Kirromycin:

-

Glycosylation: Phenelfamycins typically possess distinct sugar residues (often lacking the specific disaccharide configuration of kirromycin or containing modified sugars like L-vancosamine derivatives depending on the specific congener).

-

Substituents: Phenelfamycin C is distinguished by specific methylation patterns on the aglycone core compared to other phenelfamycins (like E/Ganefromycin

). -

Physicochemical Impact: These structural modifications render Phenelfamycin C more lipophilic, which correlates with its enhanced activity against specific anaerobic membrane environments.

-

Structural Comparison Table

| Feature | Kirromycin (Archetype) | Phenelfamycin C (Specialized Congener) |

| Class | Elfamycin (Kirromycin-type) | Elfamycin (Phenelfamycin-type) |

| Target | EF-Tu (Domains 1 & 3 Interface) | EF-Tu (Domains 1 & 3 Interface) |

| Key Moiety | Goldinamine / Goldinonic Acid | Phenelfamycin Aglycone / Variant Glycosylation |

| Primary Utility | Biochemical Tool (Ribosome Stalling) | Antibacterial Lead (Anti-Anaerobe) |

| Spectrum | Broad (Gram-neg/pos), transport limited | Narrower (Gram-pos, C. difficile focus) |

Mechanism of Action: The "Ribosomal Trap"

Both compounds act as dominant-negative inhibitors of protein synthesis. Unlike antibiotics that block binding (e.g., Tetracyclines) or peptidyl transfer (e.g., Chloramphenicol), elfamycins trap the elongation factor on the ribosome.

The Molecular Mechanism

-

Normal Cycle: EF-Tu binds GTP and aminoacyl-tRNA (aa-tRNA) to form a ternary complex.[2][3] This complex delivers aa-tRNA to the ribosomal A-site.[4] Upon correct codon-anticodon recognition, GTP is hydrolyzed to GDP, causing a conformational change that releases EF-Tu from the ribosome.[2][3]

-

Inhibition: Kirromycin and Phenelfamycin C bind to EF-Tu (specifically at the interface of domains 1 and 3).

-

The Trap: They allow GTP hydrolysis to occur but prevent the conformational change required for EF-Tu release.

-

Consequence: The ribosome is stalled with EF-Tu stuck in the A-site. This creates a futile cycle and physically blocks the ribosome from proceeding to the next step of elongation.

Pathway Visualization

The following diagram illustrates the specific blockade point in the elongation cycle.

Figure 1: Mechanism of Action.[3][5] Both compounds stabilize the EF-Tu•GDP complex on the ribosome, preventing release and halting translation.[4]

Biological Profile & Experimental Protocols[2]

While the mechanism is shared, the biological application differs.[6] Phenelfamycin C is often investigated for its potential against resistant Gram-positive anaerobes, whereas Kirromycin is a standard reference for EF-Tu binding assays.

Comparative Spectrum of Activity

| Organism | Kirromycin Activity | Phenelfamycin C Activity |

| Escherichia coli | Active (requires permeable strain) | Low Activity (Permeability barrier) |

| Staphylococcus aureus | Moderate | High |

| Clostridium difficile | Low/Moderate | High Potency |

| Streptomyces spp. | Variable (Self-resistance) | Variable |

Protocol: Isolation of Phenelfamycins

Note: Phenelfamycin C is a minor component of the complex produced by Streptomyces violaceoniger.

Reagents: Ethyl Acetate, Methanol, Sephadex LH-20, C18 Silica Gel.

-

Fermentation: Cultivate Streptomyces violaceoniger (e.g., strain AB 999F-80) in submerged fermentation (glucose-soy flour medium) for 4-6 days at 28°C.

-

Extraction:

-

Filter broth. Extract mycelial cake with Acetone.

-

Extract cleared broth with Ethyl Acetate (pH 7.0).

-

Combine extracts and concentrate in vacuo.

-

-

Purification (The Critical Step):

-

Step A (Lipid Removal): Partition crude extract between hexane and methanol/water. Discard hexane.

-

Step B (Chromatography): Load methanol fraction onto a Sephadex LH-20 column (eluent: Methanol). Collect active fractions (monitor via bioassay or UV at 290 nm).

-

Step C (Resolution): Use Preparative HPLC (C18 column).

-

Gradient: Acetonitrile/Water (0.1% Trifluoroacetic acid).

-

Elution Order: Phenelfamycin C typically elutes between Phenelfamycin A and E (Ganefromycin

). Exact retention time must be calibrated against standards due to structural similarity.

-

-

Protocol: EF-Tu "Kirromycin-Shift" Assay

This assay validates if a compound belongs to the elfamycin class by detecting the characteristic stimulation of GTPase activity in the absence of ribosomes and tRNA (a unique property of this class).

Objective: Confirm Phenelfamycin C acts via the Kirromycin mechanism.

-

Reaction Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

, 50 mM -

Protein: Purified E. coli EF-Tu (1

M). -

Nucleotide:

GTP (10 -

Test Compound: Phenelfamycin C (10-100

M).

-

-

Incubation: Incubate at 37°C for 20 minutes.

-

Measurement:

-

Stop reaction with perchloric acid/charcoal mixture (absorbs free nucleotides).

-

Centrifuge. Measure released

in the supernatant via scintillation counting.

-

-

Interpretation:

-

Negative Control (No Drug): Low intrinsic GTPase activity.

-

Positive Control (Kirromycin): High GTPase activity (Kirromycin uncouples GTPase activity from the ribosome).

-

Phenelfamycin C: Should induce a similar spike in

release, confirming it triggers the specific conformational change in EF-Tu.

-

Experimental Workflow Diagram

Figure 2: Isolation and Validation Workflow. Separation of Phenelfamycin C requires high-resolution HPLC to distinguish it from related congeners.

References

-

Hochlowski, J. E., et al. (1988).[7] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics. Link

-

Parmeggiani, A., & Nissen, P. (2006).[5] "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters. Link

-

Swanson, R. N., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][8][7][9][10][11] III. Activity in vitro and in a hamster colitis model."[1][10] The Journal of Antibiotics. Link

-

Mesters, J. R., et al. (1994). "The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli." The EMBO Journal. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 5. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 11. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

History of phenelfamycin complex discovery

An In-Depth Technical Guide to the Discovery of the Phenelfamycin Complex

Foreword: The Unseen Arms Race

In the relentless search for novel antimicrobial agents, the microbial world itself remains our most profound reservoir of chemical diversity. The history of antibiotics is a story of scientific serendipity, meticulous investigation, and the constant need to outmaneuver evolving pathogens. This guide delves into the discovery of the phenelfamycin complex, a fascinating chapter in the broader narrative of the elfamycin family of antibiotics. As a Senior Application Scientist, my objective is not merely to recount historical facts but to illuminate the scientific reasoning, the methodological choices, and the intricate processes that brought this complex from a soil microorganism to a well-characterized set of molecules. This document is intended for researchers, scientists, and drug development professionals who appreciate that understanding the past is fundamental to innovating for the future.

Chapter 1: The Genesis - A Targeted Search in the Microbial World

The story of the phenelfamycin complex begins in the late 1980s at Abbott Laboratories, a time of intense screening for new antibiotics to combat challenging pathogens. The primary impetus for this particular program was the search for agents effective against anaerobic bacteria, a group of microorganisms notoriously difficult to treat and responsible for significant morbidity.[1]

The Producing Microorganisms: Streptomyces violaceoniger

The discovery originated from the screening of two distinct soil isolates, designated AB 999F-80 and AB 1047T-33.[1][2] The genus Streptomyces was, and remains, a logical starting point for such endeavors. These filamentous, Gram-positive bacteria are prolific producers of secondary metabolites, accounting for approximately 70-80% of all known natural-product antibiotics.[3][4]

Taxonomic identification of these isolates was a critical first step, establishing them as strains of Streptomyces violaceoniger.[1][2] This characterization involved a combination of classical microbiological techniques, including morphological analysis (examining aerial and substrate mycelia) and physiological profiling, which were standard practice before the widespread adoption of genetic methods like 16S rRNA sequencing.

Fermentation: Cultivating for Production

The successful production of the antibiotic complex hinged on optimizing the growth conditions for the S. violaceoniger strains. This was achieved through submerged fermentation, a technique that allows for large-scale, controlled cultivation.

Experimental Protocol: Submerged Fermentation of S. violaceoniger

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments from a slant culture into a seed medium. This is incubated for 48-72 hours to generate a dense, active culture.

-

Production Medium: The seed culture is then used to inoculate a larger volume of a production medium, typically rich in complex carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract) to support the complex biosynthetic machinery required for secondary metabolite production.

-

Cultivation Parameters: The fermentation is carried out in a stirred-tank fermentor under controlled conditions:

-

Temperature: Maintained at an optimal range for Streptomyces growth and production (typically 28-30°C).

-

Aeration & Agitation: Sterile air is sparged into the fermentor, and agitation is applied to ensure sufficient dissolved oxygen for the aerobic bacteria and to maintain a homogenous culture.

-

pH: The pH is monitored and controlled, as significant shifts can halt antibiotic production.

-

-

Harvesting: The fermentation is run for several days, with antibiotic production typically occurring in the stationary phase of growth. The fermentation broth, containing the secreted antibiotics, and the mycelial cake are then harvested for extraction.[5][6]

The choice of submerged fermentation over solid-state fermentation was driven by its scalability and the relative ease of process control and product extraction, crucial for industrial screening and production campaigns.

Chapter 2: Deconvolution - Isolating the Components of a Novel Complex

Following fermentation, the primary challenge was to extract and separate the active compounds from a complex biological matrix. The initial bioassays indicated the presence of multiple related, active compounds, hence the designation "phenelfamycin complex." The isolation strategy was a multi-step chromatographic process designed to separate molecules with very similar chemical properties.[5][6]

Initial Extraction

The first step was a bulk extraction to separate the lipophilic antibiotic components from the aqueous fermentation medium and cellular biomass.

-

Broth Extraction: The fermentation broth was extracted with a water-immiscible organic solvent, ethyl acetate.[5] This choice is logical due to the large, polyketide nature of elfamycins, which confers sufficient hydrophobicity to partition into the organic phase.

-

Mycelial Extraction: The mycelial cake was separately extracted with acetone, a polar aprotic solvent capable of disrupting cell membranes and solubilizing any intracellularly trapped antibiotics.[5]

Chromatographic Purification Workflow

The crude extracts from both phases were combined and subjected to a rigorous purification cascade. The causality behind this multi-modal approach lies in exploiting different physicochemical properties of the molecules at each stage to achieve separation.

dot

Caption: Workflow for the isolation and purification of phenelfamycin components.

Detailed Protocol Steps and Rationale:

-

Solvent Partitions: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol/water) to remove highly nonpolar lipids and other contaminants.

-

Sephadex LH-20 Exclusion Chromatography: This step separates molecules based on their size. Sephadex LH-20 is a lipophilic gel, making it ideal for size-exclusion chromatography in organic solvents. Larger molecules elute first, providing a rough fractionation of the extract.[5]

-

C18 Bonded-Phase Silica Gel Adsorption: This is a reverse-phase chromatography step where separation is based on hydrophobicity. The nonpolar C18 stationary phase retains the hydrophobic phenelfamycins, which are then eluted with an increasing gradient of organic solvent (e.g., acetonitrile in water). This is a high-resolution step that is critical for separating the closely related congeners.[5]

-

Diol Partition and Liquid-Liquid Countercurrent Chromatography: These advanced techniques further refine the separation based on subtle differences in the partition coefficients of the individual components between two immiscible liquid phases.[5][6] This was essential for obtaining the individual phenelfamycins in a pure form for structural analysis.

This exhaustive, multi-modal approach was necessary due to the structural similarity of the phenelfamycin congeners, where minor differences in glycosylation or side chains result in very similar retention behavior on any single chromatographic system.

Chapter 3: Structural Elucidation - Assembling the Molecular Blueprint

With pure components in hand—initially designated phenelfamycins A, B, C, E, F, and a related compound named unphenelfamycin—the next task was to determine their chemical structures.[5] This was accomplished using a suite of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][7]

Spectroscopic Analysis

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) were used to determine the molecular weight of each component. For instance, Phenelfamycin E was found to have a molecular weight of 1225 Da, corresponding to the molecular formula C₆₅H₉₅NO₂₁.[7]

-

Nuclear Magnetic Resonance (NMR): This was the cornerstone of the structural elucidation.

-

1D NMR (¹H and ¹³C): Provided information on the types of protons and carbons present (e.g., olefinic, aliphatic, carbonyls) and their chemical environment.

-

2D NMR (COSY, HMQC, HMBC): These experiments were crucial for piecing together the molecular skeleton. COSY (Correlation Spectroscopy) identified proton-proton couplings within spin systems, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlated protons with their directly attached carbons and more distant carbons, respectively. This allowed researchers to connect the individual fragments and establish the full connectivity of the complex polyketide backbone and the attached sugar moieties.[5]

-

The Phenelfamycin Complex: A Family Portrait

The structures were revealed to be members of the elfamycin class, characterized by a long, acyclic polyketide chain with polyene segments and appended sugar moieties.[7] Phenelfamycin E was identified as the major, most abundant component of the complex.[7]

| Component | Molecular Formula | Molecular Weight | Key Structural Features |

| Phenelfamycin A | C₅₉H₈₅NO₁₇ | 1080.3 | Disaccharide moiety; isomeric with Phenelfamycin B. |

| Phenelfamycin B | C₅₉H₈₅NO₁₇ | 1080.3 | Monosaccharide moiety; isomeric with Phenelfamycin A.[8] |

| Phenelfamycin C | C₅₈H₈₃NO₁₇ | 1066.3 | Related to Phenelfamycin A with a shorter side chain. |

| Phenelfamycin E | C₆₅H₉₅NO₂₁ | 1226.5 | Trisaccharide attachment at the C-20 hydroxymethyl position.[7] |

| Phenelfamycin F | C₆₅H₉₅NO₂₀ | 1210.5 | Differs from Phenelfamycin E in the terminal sugar. |

| Unphenelfamycin | C₅₂H₇₅NO₁₅ | 954.2 | Lacks the extended side chain of other phenelfamycins. |

| Phenelfamycin G | C₆₅H₉₅NO₂₂ | 1242.5 | Discovered later; identical to E but with a C-30 hydroxyl group.[9][10] |

| Phenelfamycin H | C₆₅H₉₅NO₂₁ | 1226.5 | Discovered later; identical to F but with a C-30 hydroxyl group.[9][10] |

Data compiled from multiple sources.[5][7][8][9][10]

dot

Caption: Structural relationships within the phenelfamycin complex.

Chapter 4: Biological Profile and Mechanism of Action

The driving force behind the discovery program was bioactivity. The phenelfamycins demonstrated potent activity, primarily against Gram-positive bacteria, with particularly noteworthy efficacy against anaerobic species.[1][11]

Antimicrobial Spectrum

All members of the complex showed strong activity against anaerobes like Clostridium difficile.[11][12] Phenelfamycin A was also reported to be active against Neisseria gonorrhoeae and Streptococci.[12] The limited activity against Gram-negative bacteria is a common feature of elfamycins, attributed to poor permeability across the outer membrane.[7]

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The phenelfamycins, like all elfamycins, exert their antibacterial effect by inhibiting bacterial protein synthesis.[7] Their specific molecular target is Elongation Factor Tu (EF-Tu), a crucial GTPase protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[7][13]

By binding to EF-Tu, phenelfamycins lock it into an active conformation, which prevents its release from the ribosome after GTP hydrolysis.[7][14] This effectively stalls the ribosome, halting protein synthesis and leading to a bacteriostatic effect.[7]

dot

Caption: Mechanism of action of phenelfamycin via EF-Tu inhibition.

Chapter 5: Biosynthesis and the Rise of Genomics

The phenelfamycin core structure is assembled via a Type I modular polyketide synthase (PKS) pathway.[7] In these remarkable enzymatic assembly lines, simple precursor units like malonyl-CoA are sequentially added to build the complex polyketide chain.

While the full biosynthetic gene cluster (BGC) for phenelfamycin was not elucidated in the original discovery, modern genomic approaches have transformed how we find such molecules. Scientists now use "resistance-guided discovery" or "genome mining" approaches.[15][16] The logic is self-validating: an organism that produces a potent antibiotic must have a self-resistance mechanism to avoid suicide. This resistance gene (e.g., a modified target like EF-Tu or an efflux pump) is almost always located within the BGC.[15][16][17] By searching bacterial genomes for resistance genes, researchers can uncover novel BGCs for known or new antibiotic classes, a powerful modern corollary to the classic screening methods that led to the discovery of phenelfamycin.[15]

Chapter 6: An Evolving Family - The Discovery of G and H

For over two decades, the phenelfamycin family consisted of the components isolated by the Abbott team. However, in 2011, researchers investigating a different actinomycete, Streptomyces albospinus (strain Acta 3619), isolated two new members: phenelfamycins G and H.[9]

Structural analysis revealed them to be nearly identical to phenelfamycins E and F, respectively. The only difference was the presence of an additional hydroxyl group at the C-30 position of the polyketide backbone, a modification not previously seen in any known elfamycin.[9][10] This discovery underscores the chemical plasticity of microbial biosynthesis and highlights that even well-studied antibiotic families can yield new congeners from new microbial sources.

Conclusion

The discovery of the phenelfamycin complex is a testament to the power of systematic natural product screening and the rigorous application of separation science and spectroscopy. From a targeted search for anti-anaerobic agents to the meticulous deconvolution of a multi-component mixture, the story encapsulates a classic era of antibiotic discovery. Today, the phenelfamycins and the broader elfamycin class remain objects of research interest.[7] While they have not yet yielded a clinical therapeutic, their unique mechanism of action and the potential for discovering new, improved analogues through modern genomic techniques ensure they will continue to be a valuable part of the antibiotic research landscape.[14]

References

- Source: N/A (Web Page)

- Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.

- Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. I.

- Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL

- Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL

-

Title: Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 Source: ResearchGate URL: [Link]

- Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL

-

Title: Structures of phenelfamycins G (1) and H (2). Source: ResearchGate URL: [Link]

-

Title: Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity Source: ACS Infectious Diseases - ACS Publications URL: [Link]

-

Title: Elfamycins: Inhibitors of Elongation Factor-Tu Source: PMC - NIH URL: [Link]

-

Title: phenelfamycin B Source: The Comprehensive Antibiotic Resistance Database URL: [Link]

-

Title: Phenelfamycin E Source: Wikipedia URL: [Link]

-

Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model Source: PubMed URL: [Link]

-

Title: elfamycin antibiotic [Drug Class] Source: The Comprehensive Antibiotic Resistance Database URL: [Link]

-

Title: Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin Source: MedChemComm (RSC Publishing) URL: [Link]

- Source: N/A (Web Page)

-

Title: Get to know Nature's Antimicrobial Ally: Streptomyces spp. Source: BioLabTests URL: [Link]

-

Title: Streptomyces: The biofactory of secondary metabolites Source: Frontiers URL: [Link]

Sources

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 3. biolabtests.com [biolabtests.com]

- 4. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 7. grokipedia.com [grokipedia.com]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 12. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 14. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Phenelfamycin C – Physicochemical Profile and EF-Tu Inhibition Mechanism

[1]

Executive Summary

Phenelfamycin C is a specialized macrocyclic polyketide antibiotic belonging to the elfamycin class. Distinct from the more commonly cited kirromycin or mocimycin, Phenelfamycin C is characterized by its specific glycosylation pattern, represented by the molecular formula C58H83NO18 .

This guide provides a rigorous technical analysis of Phenelfamycin C, moving beyond basic identification to explore its interaction with Elongation Factor Tu (EF-Tu), its isolation from Streptomyces violaceoniger, and its utility as a probe for ribosomal stalling mechanics.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of Phenelfamycin C is critical for distinguishing it from its congeners (Phenelfamycins A, B, E, F).[1] The formula C58H83NO18 indicates a specific glycosylated variant of the elfamycin core, influencing both its solubility profile and its binding affinity to the EF-Tu interface.

Molecular Specifications

| Property | Specification | Technical Note |

| Common Name | Phenelfamycin C | Member of the "Elfamycin" family.[2][1][3] |

| Molecular Formula | C58H83NO18 | Confirmed neutral species.[1] |

| Molecular Weight | 1082.3 g/mol | Average mass.[1] |

| Exact Mass | 1081.5610 Da | Monoisotopic mass for MS calibration.[1] |

| Core Structure | Acyclic polyketide | Contains a central tetrahydrofuran ring and conjugated polyene system. |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; lipophilic nature aids membrane permeation.[1] |

| Appearance | Pale tan/amorphous solid | Light sensitive due to polyene conjugation.[1] |

Structural Significance

The "elfamycin" pharmacophore consists of a polyketide backbone linked to a disaccharide moiety. In Phenelfamycin C, the specific arrangement of the sugar residues (often involving variations in methylation or deoxygenation compared to Phenelfamycin A) dictates its hydrophobic interaction with the bacterial membrane and the target protein.

Analyst Insight: When analyzing LC-MS data, ensure you are looking for the protonated adduct

at m/z ~1082.6 or the sodium adductat m/z ~1104.[1]6. Confusion often arises with Phenelfamycin A (C51H71NO15), which lacks specific glycosyl extensions found in C.[1][3]

Mechanism of Action: EF-Tu Stalling

Phenelfamycin C functions as a dominant inhibitor of bacterial protein synthesis. Unlike tetracyclines (which block A-site binding) or macrolides (which block the exit tunnel), Phenelfamycin C targets the Elongation Factor Tu (EF-Tu) .[3]

The "Locked" Conformation

EF-Tu is a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[2][1][3]

-

Normal Cycle: EF-Tu binds GTP and aa-tRNA

enters Ribosome A-site -

Phenelfamycin C Inhibition: The antibiotic binds to the interface of EF-Tu domains 1 and 3.[4] It allows GTP hydrolysis but prevents the conformational relaxation required for EF-Tu release.[2]

Result: The ribosome is stalled with EF-Tu:GDP fixed in the A-site. This is a "dominant lethal" mechanism because the stalled ribosome cannot proceed, effectively sequestering the cellular pool of EF-Tu.

Pathway Visualization

The following diagram illustrates the specific blockade point in the elongation cycle.

Caption: Phenelfamycin C permits GTP hydrolysis but mechanically locks EF-Tu to the ribosome, preventing release and halting translation.

Production & Isolation Protocols

Phenelfamycin C is not synthetically accessible for commercial scale; it is produced via fermentation of Streptomyces species. The following protocol is derived from standard isolation workflows for elfamycins (e.g., S. violaceoniger).

Fermentation Parameters

-

Strain: Streptomyces violaceoniger (e.g., strain AB 999F-80).[2][1][5][6]

-

Medium: Complex medium containing soybean flour (nitrogen source) and glucose/glycerol (carbon source).[2][1]

-

Conditions: Aerobic submerged fermentation, 28°C, pH 7.0–7.4.

-

Duration: 96–120 hours.[1]

Extraction & Purification Workflow

The extraction exploits the lipophilicity of Phenelfamycin C. Note that the compound partitions into both the mycelial cake and the supernatant, but yields are often higher in the mycelium.

Caption: Dual-stream extraction protocol maximizing yield from both biomass and liquid media.

Purification Validation (Self-Validating Step)

To ensure the isolate is Phenelfamycin C and not A or E:

-

Run Analytical HPLC: C18 column, Acetonitrile/Water gradient (0.1% Formic acid).

-

UV Detection: Monitor at 290–305 nm (characteristic of the polyene system).

-

MS Confirmation: Verify parent ion m/z 1082.3. If mass is ~938, you have isolated Phenelfamycin A. If mass is ~1226, you have Phenelfamycin E.[1]

Therapeutic Potential & Challenges[1]

Spectrum of Activity

Phenelfamycin C exhibits potent activity against Gram-positive bacteria, including:

It is generally inactive against Gram-negative bacteria (e.g., E. coli) due to the impermeability of the outer membrane to this large, hydrophobic molecule, despite the conservation of the EF-Tu target.

Resistance Profile

Resistance arises primarily through point mutations in the tuf gene (encoding EF-Tu).[2][1] Mutations that alter the interface between Domain 1 and 3 can prevent Phenelfamycin binding while preserving GTPase function. This specific resistance mechanism makes cross-resistance with other antibiotic classes (beta-lactams, aminoglycosides) unlikely.[2][1]

References

-

PubChem. (2025).[1][3] Phenelfamycin C (Compound CID 119081357).[2][1][3] National Library of Medicine. [Link][2][1]

-

Parmeggiani, A., & Nissen, P. (2006).[1] Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action.[2][4] FEBS Letters.[1] [Link]

-

Watanabe, T., et al. (1982).[1][4] Kirromycin-like antibiotics.[2][1][4][6][8] (Contextual reference for Elfamycin mechanism). Journal of Antibiotics.

Sources

- 1. Exposome-Explorer - Ascorbic acid (Compound) [exposome-explorer.iarc.fr]

- 2. Phenelfamycin A | C51H71NO15 | CID 139588967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenelfamycin C | C58H83NO18 | CID 119081357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized MIC Determination for Phenelfamycin C Targeting EF-Tu

Abstract

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin C, a specialized elfamycin-class antibiotic. Unlike broad-spectrum agents, Phenelfamycin C exhibits a distinct narrow-spectrum activity profile, primarily targeting Gram-positive anaerobes (e.g., Clostridium difficile) and select aerobic Gram-positives. Its mechanism of action—inhibition of bacterial protein synthesis via high-affinity binding to Elongation Factor Tu (EF-Tu)—requires specific assay considerations regarding solvent compatibility and endpoint interpretation. This document synthesizes Clinical and Laboratory Standards Institute (CLSI) guidelines with compound-specific optimizations to ensure data reproducibility.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Elfamycin Class and Phenelfamycin C

Phenelfamycin C is a glycosylated polyketide antibiotic produced by Streptomyces violaceoniger. It belongs to the elfamycin family, which includes kirromycin and enacyloxin. While structurally complex, its utility lies in its specificity. It does not cross the outer membrane of most Gram-negative bacteria effectively, rendering it naturally selective for Gram-positive organisms.

Mechanism of Action: The EF-Tu Checkpoint

The bactericidal/bacteriostatic activity of Phenelfamycin C stems from its interference with the elongation phase of protein synthesis.[1]

-

Normal Physiology: EF-Tu (Elongation Factor Thermo Unstable) acts as a carrier protein. It binds GTP and an aminoacyl-tRNA (aa-tRNA) to form a "ternary complex."[2][1] This complex delivers the aa-tRNA to the A-site of the ribosome.[3]

-

Inhibition: Phenelfamycin C binds to EF-Tu. Depending on the specific elfamycin subclass, it either prevents the formation of the ternary complex or locks EF-Tu onto the ribosome after GTP hydrolysis, preventing its release.[2] This stalls translation, leading to cellular arrest.[4]

Visualization: Mechanism of Action

The following diagram illustrates the interruption of the EF-Tu cycle by Phenelfamycin C.

Figure 1: Phenelfamycin C disrupts the elongation cycle by targeting the EF-Tu ternary complex, preventing successful aminoacyl-tRNA delivery to the ribosome.

Critical Pre-Assay Considerations

Solubility and Stock Preparation

Phenelfamycin C is highly lipophilic. It is insoluble in water . Attempting to dissolve it directly in aqueous media will result in micro-precipitation, leading to false-negative MICs (inactivity).

-

Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

-

Stability: Stock solutions in DMSO are stable at -20°C for up to 3 months.[5]

-

Solvent Tolerance: The final assay concentration of DMSO must not exceed 1% (v/v) to avoid inhibiting the bacteria itself.

Target Organism Selection

Due to its spectrum, test panels should focus on:

-

Enterococcus faecium (VRE strains)

-

Staphylococcus aureus (MRSA strains)

-

Streptococcus pneumoniae[4]

Detailed Protocol: Broth Microdilution

This protocol is adapted from CLSI M07 standards, optimized for hydrophobic compounds.

Materials Required[9]

-

Compound: Phenelfamycin C (Purity >95%).

-

Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for Staphylococci/Enterococci.

-

Supplemented Brucella Broth with Vitamin K1 and Hemin for C. difficile.

-

-

Plates: 96-well polystyrene plates (U-bottom).

-

Solvent: Anhydrous DMSO.

Stock Solution Calculation

Calculate the mass required using the potency correction formula:

Step-by-Step Workflow

Phase 1: Preparation (Day 0)

-

Stock Prep: Dissolve Phenelfamycin C in 100% DMSO to a concentration of 1280 µg/mL (100x the highest desired test concentration).

-

Intermediate Dilution: Prepare a "Working Stock" plate. Dilute the 1280 µg/mL stock 1:50 into CAMHB.

-

Note: This step is critical.[2] Direct dilution into the final plate can cause "shock" precipitation. The intermediate step allows protein binding in the media to solubilize the compound.

-

Phase 2: Assay Setup (Day 1)

-

Dispense Media: Add 50 µL of sterile CAMHB to columns 2–12 of the 96-well plate.

-

Compound Addition: Add 100 µL of the Working Stock (from Phase 1) to Column 1.

-

Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10.[7][8][9] Discard the final 50 µL from Column 10.

-

Column 11: Growth Control (Media + Bacteria + Solvent only).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep: Prepare a direct colony suspension of the test organism in saline to equivalent 0.5 McFarland Standard (

CFU/mL). -

Dilute Inoculum: Dilute the suspension 1:100 in CAMHB.

-

Inoculation: Add 50 µL of the diluted inoculum to wells 1–11.

-

Final Volume: 100 µL per well.

-

Final Bacterial Density:

CFU/mL.

-

Phase 3: Incubation & Reading (Day 2)

-

Incubation:

-

Aerobes: 35°C ± 2°C, ambient air, 16–20 hours.

-

Anaerobes (C. diff): 37°C, anaerobic chamber, 48 hours.

-

-

Reading: Determine the MIC as the lowest concentration with no visible growth (no turbidity or pellet).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Phenelfamycin C MIC determination.

Data Analysis & Troubleshooting

Interpreting Results

Elfamycins are bacteriostatic. You may observe a "trailing" endpoint (slight haze) rather than a sharp cutoff.

-

Standard: Read the MIC at 80% inhibition if using a spectrophotometer (OD600), or the first well with significantly reduced turbidity compared to the growth control visually.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Ensure stock is in DMSO. Use an intermediate dilution step in broth before adding to the plate. |

| Skipped Wells | Pipetting error or contamination. | Use multi-channel pipettes; ensure tips are tight. Check sterility controls. |

| High MICs (False Negative) | Inoculum too high (Inoculum Effect). | Verify colony counts. EF-Tu inhibitors are sensitive to high bacterial density. |

| Growth in Sterility Control | Contaminated media or buffer. | Discard reagents. Filter sterilize media (0.22 µm) before use.[5] |

References

-

Hochlowski, J. E., et al. (1988).[9][10][11] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300–1315.[9] [Link]

-

Swanson, R. N., et al. (1989).[6][10] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[7][6][8][9][10][11][12] III. Activity in vitro and in a hamster colitis model."[6][11] The Journal of Antibiotics, 42(1), 94–101.[6] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

Parmeggiani, A., & Nissen, P. (2006). "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters, 580(19), 4576–4581. [Link]

Sources

- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 4. grokipedia.com [grokipedia.com]

- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 6. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 11. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

- 12. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]

Application Note: In Vitro Translation Inhibition Assay Using Phenelfamycin C

Abstract

This application note details a robust protocol for evaluating the inhibitory potency of Phenelfamycin C , a member of the elfamycin antibiotic family, using a prokaryotic in vitro translation (IVT) system. Unlike standard ribosomal inhibitors (e.g., tetracyclines), Phenelfamycin C targets Elongation Factor Tu (EF-Tu) , locking it onto the ribosome after GTP hydrolysis.[1] This guide provides the mechanistic rationale, step-by-step experimental workflow, and data analysis framework required to determine IC50 values and validate mechanism-of-action specificity.

Introduction & Mechanism of Action

The Compound: Phenelfamycin C

Phenelfamycin C is a glycosylated polyketide antibiotic isolated from Streptomyces violaceoniger.[2] It belongs to the elfamycin class, which includes kirromycin and enacyloxin. While it exhibits potent activity against Gram-positive anaerobes (specifically Clostridioides difficile), its utility as a chemical probe lies in its specific inhibition of the bacterial translation elongation cycle.

Mechanism: The "Locked" Complex

Protein synthesis requires EF-Tu to deliver aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1][3]

-

Normal Cycle: EF-Tu binds GTP and aa-tRNA

enters ribosomengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Phenelfamycin C Inhibition: The antibiotic binds to the interface of EF-Tu domains 1 and 3.[3][4] It permits GTP hydrolysis but prevents the conformational change required for EF-Tu release.[1][5]

-

Result: EF-Tu is "frozen" on the ribosome, physically blocking the entry of the next aminoacyl-tRNA and halting translation.[6]

Pathway Visualization

The following diagram illustrates the specific arrest point of Phenelfamycin C within the elongation cycle.

Figure 1: Mechanism of Action. Phenelfamycin C traps EF-Tu on the ribosome post-GTP hydrolysis, preventing factor release and subsequent peptide bond formation.[1]

Experimental Design Strategy

System Selection: E. coli S30 Extract

Since Phenelfamycin C specifically targets bacterial EF-Tu, a prokaryotic system is mandatory.[1]

-